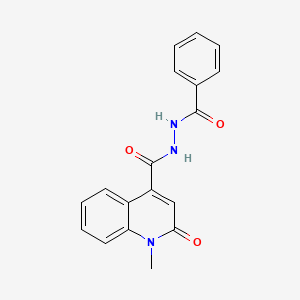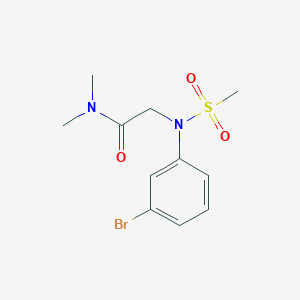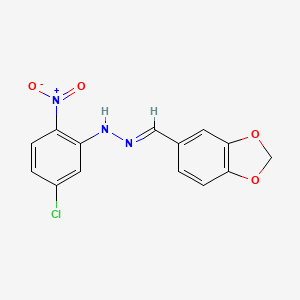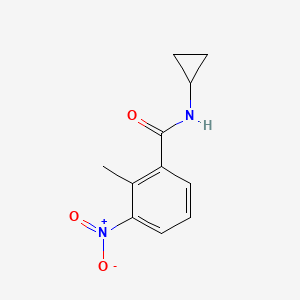![molecular formula C16H17N3O3S B5754460 N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as OTMAH, is a novel compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has shown promising results in several scientific studies.
Mecanismo De Acción
The mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including the caspase pathway and the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In addition, this compound has been shown to exhibit antibacterial activity, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages as a research tool. It is a novel compound that has shown promising results in several scientific studies. It has also been found to exhibit multiple biological activities, making it a versatile research tool. However, there are also some limitations associated with using this compound in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are several future directions for the research on N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide. One of the main directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are also needed to determine its safety and efficacy in animal models. In addition, the development of new derivatives of this compound with improved biological activities is another potential direction for future research. Finally, the use of this compound as a research tool for the study of various cellular pathways is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in several scientific studies. It exhibits anti-tumor, anti-inflammatory, and anti-bacterial activities and has the potential to be used as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in animal models and to develop new derivatives with improved biological activities. The use of this compound as a research tool for the study of various cellular pathways is also an area of interest for future research.
Métodos De Síntesis
The synthesis of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide involves the condensation reaction of 3-formylchromone with thiomorpholine-4-carbothioamide and hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the product is obtained in good yields. The purity of the compound is confirmed by spectral analysis techniques like FTIR, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15(10-19-5-7-23-8-6-19)18-17-9-12-11-22-14-4-2-1-3-13(14)16(12)21/h1-4,9,11H,5-8,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYXKCREMNRXRG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)





![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)


